![molecular formula C20H29NOS2 B14410499 2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol CAS No. 84217-70-9](/img/structure/B14410499.png)
2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol is an organic compound with a complex structure that includes phenol, thiazole, and tert-butyl groups. This compound is known for its antioxidant properties and is used in various industrial applications, including as a stabilizer for polymers and fuels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol typically involves multiple steps. One common method is the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide. The reaction conditions include:
Temperature: 70°C
Catalyst: Aluminum phenoxide
Solvent: Ethanol
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar conditions as the laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Alkyl halides and Lewis acids are commonly used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various alkyl-substituted phenols.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used as a stabilizer in fuels and lubricants to prevent oxidation and improve shelf life.
Mecanismo De Acción
The antioxidant properties of 2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this process, while the thiazole ring and tert-butyl groups provide stability to the molecule.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,6-Di-tert-butylphenol: Used as a stabilizer in fuels and polymers.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used in rubber and plastic industries.
Uniqueness
2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol is unique due to its thiazole ring, which imparts additional chemical stability and potential biological activity compared to other similar compounds. This makes it a valuable compound for specialized applications in various fields.
Propiedades
Número CAS |
84217-70-9 |
|---|---|
Fórmula molecular |
C20H29NOS2 |
Peso molecular |
363.6 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(5-ethyl-2-methylsulfanyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C20H29NOS2/c1-9-15-16(21-18(23-8)24-15)12-10-13(19(2,3)4)17(22)14(11-12)20(5,6)7/h10-11,22H,9H2,1-8H3 |
Clave InChI |
KBTPVSHZHRZULO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(S1)SC)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


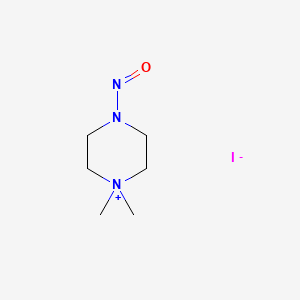
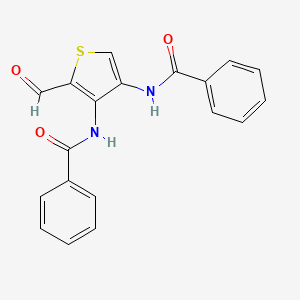
![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)
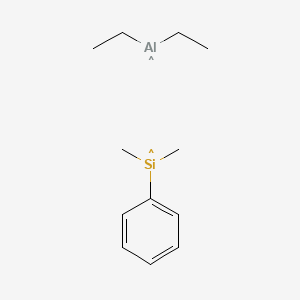
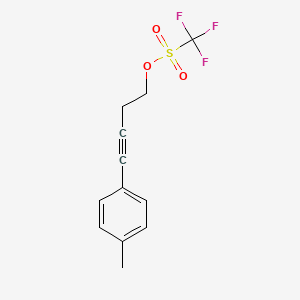
![2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B14410440.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
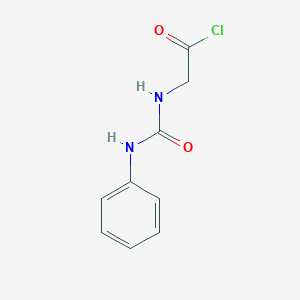

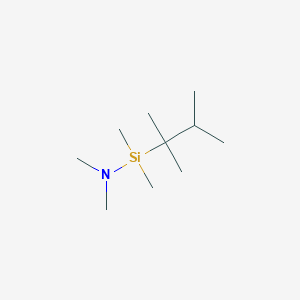
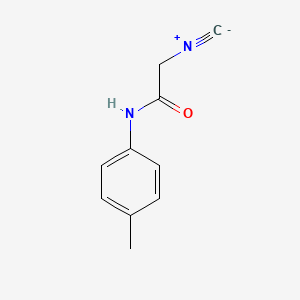
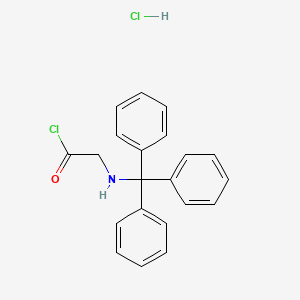
![[Dimethyl(prop-2-en-1-yl)silyl]methanethiol](/img/structure/B14410480.png)
